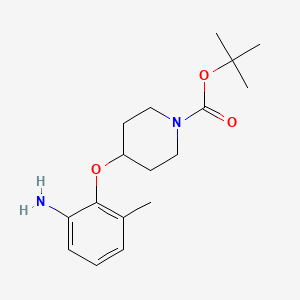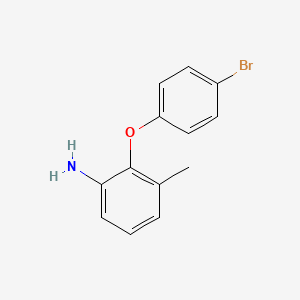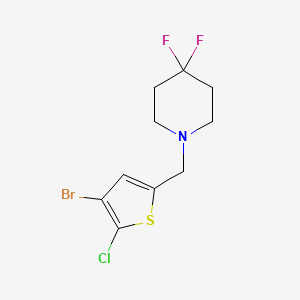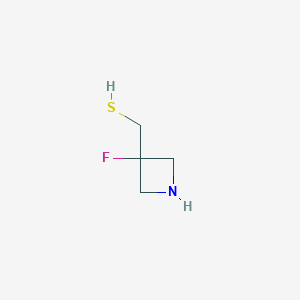
(3-Fluoroazetidin-3-yl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoroazetidin-3-yl)methanethiol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a four-membered azetidine ring with a fluorine atom and a methanethiol group attached, making it a valuable building block in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoroazetidin-3-yl)methanethiol typically involves the formation of the azetidine ring followed by the introduction of the fluorine and methanethiol groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and an epoxide, the azetidine ring can be formed through nucleophilic substitution. The fluorine atom is then introduced via fluorination reactions, and the methanethiol group is added through thiolation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
(3-Fluoroazetidin-3-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the azetidine ring or the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
(3-Fluoroazetidin-3-yl)methanethiol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in studies involving enzyme inhibition and protein modification due to its reactive thiol group.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (3-Fluoroazetidin-3-yl)methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins, leading to enzyme inhibition or activation. The fluorine atom can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. Pathways involved may include enzyme inhibition, signal transduction, and protein-protein interactions.
類似化合物との比較
Similar Compounds
(3-Fluoroazetidin-3-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(3-Fluoroazetidin-3-yl)methanol hydrochloride: The hydrochloride salt form of (3-Fluoroazetidin-3-yl)methanol.
Uniqueness
(3-Fluoroazetidin-3-yl)methanethiol is unique due to its combination of a fluorine atom and a thiol group on the azetidine ring. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C4H8FNS |
|---|---|
分子量 |
121.18 g/mol |
IUPAC名 |
(3-fluoroazetidin-3-yl)methanethiol |
InChI |
InChI=1S/C4H8FNS/c5-4(3-7)1-6-2-4/h6-7H,1-3H2 |
InChIキー |
CPUBXUKGEIKANX-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(CS)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



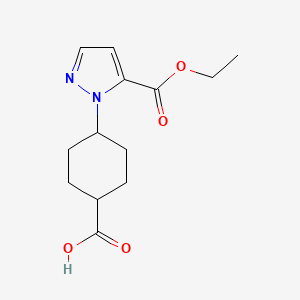
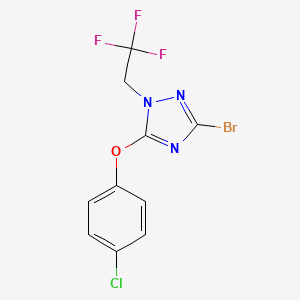
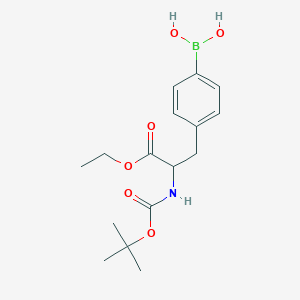
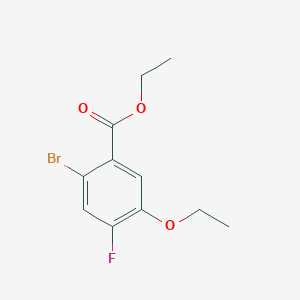
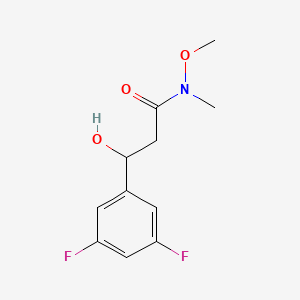

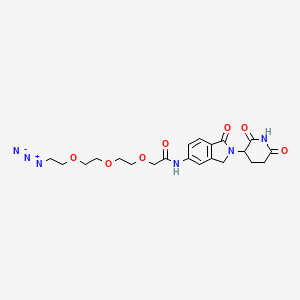

![1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide](/img/structure/B14767224.png)
![(1R)-Dicyclohexyl(2'-(diphenylphosphino)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B14767253.png)
